molecular formula C9H6BrF3O3 B12844628 3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid

3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid

Cat. No.: B12844628
M. Wt: 299.04 g/mol
InChI Key: ORDIZVVNXGEOKQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid characterized by a bromine atom at the 3-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 6-position of the benzene ring. Its molecular formula is $$ \text{C}9\text{H}6\text{BrF}3\text{O}3 $$, with a molecular weight of 299.04 g/mol. The compound’s systematic IUPAC name is This compound , reflecting the substituents’ positions and priorities according to IUPAC nomenclature rules.

The SMILES notation for this compound is O=C(O)C1=C(C(F)(F)F)C=CC(Br)=C1OC , which encodes the spatial arrangement of functional groups. Its CAS Registry Number, 1980050-02-9 , serves as a unique identifier in chemical databases. Structurally, the trifluoromethyl group introduces strong electron-withdrawing effects, while the methoxy group donates electrons via resonance, creating a polarized aromatic system that influences reactivity in synthetic applications.

Property Value
Molecular Formula $$ \text{C}9\text{H}6\text{BrF}3\text{O}3 $$
Molecular Weight 299.04 g/mol
CAS Number 1980050-02-9
SMILES O=C(O)C1=C(C(F)(F)F)C=CC(Br)=C1OC

Historical Development and Discovery

The synthesis of this compound derives from advancements in decarboxylative halogenation and directed ortho-metalation strategies. Early methods for introducing trifluoromethyl groups into aromatic systems relied on harsh conditions, such as the use of trifluoromethyl copper complexes or high-temperature reactions with gaseous CF$$_3$$I. However, modern approaches leverage transition-metal catalysis and functional group compatibility.

A pivotal development is the decarboxylative bromination protocol described in , where tetrabutylammonium tribromide ($$ \text{Bu}4\text{NBr}3 $$) mediates the bromination of substituted benzoic acids. For example, 2,6-dimethoxybenzoic acid undergoes bromination at the 3-position under optimized conditions (100°C, 16 hours), yielding brominated derivatives with high regioselectivity. This method’s success hinges on the compatibility of the methoxy and carboxylic acid groups with the brominating agent, avoiding undesired side reactions.

The trifluoromethyl group’s incorporation likely involves nucleophilic trifluoromethylation using Ruppert-Prakash reagents ($$ \text{CF}3\text{SiMe}3 $$) or electrophilic pathways employing Umemoto’s reagents. These strategies enable precise functionalization of the aromatic ring, critical for accessing the target compound’s unique substitution pattern.

Significance in Modern Organic Chemistry

This compound serves as a versatile intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, traits desirable in drug candidates targeting enzymes or receptors. For instance, analogs of this compound are explored as inhibitors of kinase enzymes involved in inflammatory pathways.

In materials science, the electron-deficient aromatic core facilitates the synthesis of liquid crystals and organic semiconductors. The bromine atom offers a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex architectures. Additionally, the methoxy group can act as a directing group in catalytic C–H activation reactions, streamlining the synthesis of polyfunctionalized arenes.

The compound’s role in methodological studies is equally noteworthy. Researchers employ it to benchmark new halogenation techniques or assess the efficacy of trifluoromethylation reagents under varying conditions. Its structural complexity challenges synthetic chemists to develop more efficient and sustainable routes, aligning with green chemistry principles.

Properties

Molecular Formula

C9H6BrF3O3

Molecular Weight

299.04 g/mol

IUPAC Name

3-bromo-2-methoxy-6-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6BrF3O3/c1-16-7-5(10)3-2-4(9(11,12)13)6(7)8(14)15/h2-3H,1H3,(H,14,15)

InChI Key

ORDIZVVNXGEOKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Bromination of 2-Methoxy-6-(trifluoromethyl)benzoic acid

  • Reaction : Electrophilic aromatic substitution to introduce bromine at the 3-position.
  • Reagents : Bromine (Br₂) or bromine-containing reagents.
  • Catalysts : Lewis acids such as iron(III) bromide (FeBr₃) to activate bromine.
  • Solvents : Non-polar organic solvents like dichloromethane (DCM) or chloroform.
  • Conditions : Low temperature (often 0–5 °C) to minimize side reactions and over-bromination.
  • Outcome : Selective monobromination at the 3-position due to directing effects of methoxy and trifluoromethyl groups.

Methoxylation (Introduction of Methoxy Group)

  • Reaction : Nucleophilic aromatic substitution (SNAr) or methylation of hydroxy precursors.
  • Reagents : Methanol as the nucleophile.
  • Base : Potassium carbonate (K₂CO₃) or other mild bases to deprotonate and facilitate substitution.
  • Conditions : Moderate heating to promote substitution.
  • Note : This step is often performed prior to bromination to ensure regioselectivity.

Trifluoromethylation

  • Methods :
    • Copper-mediated Ullmann-type coupling to install the trifluoromethyl group.
    • Radical trifluoromethylation using reagents such as trifluoroiodomethane (CF₃I).
  • Conditions : Typically requires elevated temperatures and specific catalysts.
  • Alternatives : Starting from commercially available trifluoromethyl-substituted benzoic acids can simplify synthesis.

Industrial and Flow Chemistry Approaches

  • Continuous flow reactors are employed to improve reaction control, safety, and yield.
  • Flow chemistry allows precise temperature and reagent addition control, reducing hazardous solvent use.
  • Purification steps include recrystallization and chromatographic techniques to achieve high purity (>95%).
Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
Methoxylation Methanol, K₂CO₃ Methanol or DMF 50–80 80–90 Ortho substitution favored
Trifluoromethylation Cu catalyst, CF₃I or equivalent DMF or DMSO 80–120 60–75 Radical or coupling methods
Bromination Br₂, FeBr₃ catalyst DCM or chloroform 0–5 70–85 Controlled addition to avoid polybromination
Purification Recrystallization (e.g., sym-tetrachloroethane) Sym-tetrachloroethane 80–84 Enhances purity and crystallinity
  • Bromination is highly regioselective when performed on 2-methoxy-6-(trifluoromethyl)benzoic acid due to electronic effects of substituents.
  • Low temperature and slow addition of bromine improve selectivity and yield.
  • Flow chemistry methods reduce hazardous waste and improve reproducibility.
  • Recrystallization from sym-tetrachloroethane at 80–84 °C yields high-purity product with good crystallinity.
  • Alternative synthetic routes involving direct trifluoromethylation or use of pre-functionalized starting materials can streamline synthesis.
Preparation Step Key Reagents/Conditions Advantages Challenges
Methoxylation Methanol, K₂CO₃, moderate heat High regioselectivity Requires careful control of base
Trifluoromethylation Cu catalyst, CF₃I, elevated temperature Efficient CF₃ installation Sensitive to reaction conditions
Bromination Br₂, FeBr₃, low temperature Selective bromination Over-bromination risk
Purification Recrystallization in sym-tetrachloroethane High purity and yield Requires solvent handling
Flow Chemistry (optional) Continuous flow reactors Improved safety and scalability Equipment investment

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

The compound has garnered attention for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting various diseases. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

  • Anticancer Activity : Research has indicated that compounds similar to 3-bromo-2-methoxy-6-(trifluoromethyl)benzoic acid exhibit significant anticancer properties. For instance, derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. Its structural components may enhance binding affinity to target proteins, influencing metabolic pathways critical for disease progression.

Organic Synthesis

Synthetic Intermediates

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Coupling Reactions : The compound can be employed in cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Functionalization : The presence of bromine and trifluoromethyl groups facilitates functionalization reactions, allowing for the introduction of diverse functional groups that can lead to novel compounds with enhanced properties.

Material Science

Applications in Polymer Chemistry

The unique properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials:

  • Polymeric Materials : It can be used as a monomer or additive in the synthesis of polymers with tailored properties, such as increased thermal stability and chemical resistance.

Case Study 1: Anticancer Research

A study explored the synthesis of derivatives based on this compound, which demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of this compound. It was found to effectively inhibit specific kinases involved in cancer signaling pathways, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares 3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid with key analogs, highlighting substituent variations and their implications:

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties
This compound N/A C₉H₆BrF₃O₃ 3-Br, 2-OCH₃, 6-CF₃ High acidity (due to -CF₃ and -COOH); moderate solubility in polar solvents⁠
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid 1980062-64-3 C₈H₃BrF₄O₂ 3-Br, 2-F, 6-CF₃ Enhanced electron-withdrawing effect (-F vs. -OCH₃); lower solubility⁠
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid 1026962-68-4 C₈H₃BrF₄O₂ 6-Br, 2-F, 3-CF₃ Altered steric hindrance; potential for varied reactivity⁠
2-Bromo-6-(trifluoromethyl)benzoic acid 1483-56-3 C₈H₄BrF₃O₂ 2-Br, 6-CF₃ Reduced steric bulk; higher similarity score (1.00)⁠
3-Bromo-6-fluoro-2-methoxybenzoic acid 1426073-21-3 C₈H₅BrFO₃ 3-Br, 6-F, 2-OCH₃ Lower molecular weight; fluorine introduces polarity⁠
Key Observations:
  • Methoxy vs. Fluoro at Position 2 : Replacing -OCH₃ with -F (as in 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid) increases electron-withdrawing effects, reducing solubility in aqueous media⁠.
  • Positional Isomerism : Shifting the bromine and trifluoromethyl groups (e.g., 6-Br vs. 3-Br) alters steric interactions, affecting binding affinity in target applications⁠.
  • Trifluoromethyl Impact : The -CF₃ group enhances metabolic stability and lipophilicity, critical for drug design⁠.

Biological Activity

3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid is an aromatic compound notable for its unique combination of functional groups, which significantly influence its chemical behavior and biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrF3O3C_10H_7BrF_3O_3, with a molecular weight of approximately 299.04 g/mol. It appears as a white to light yellow solid, with a melting point ranging from 132.3 °C to 132.8 °C. The presence of bromine, methoxy, and trifluoromethyl groups contributes to its reactivity and biological interactions.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing pathways related to inflammation and cell proliferation . The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, potentially increasing its reactivity with biological targets.

Antiparasitic Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antiparasitic activity. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against Plasmodium falciparum, the causative agent of malaria. In one study, analogs with a trifluoromethyl group demonstrated significantly lower effective concentration (EC50) values compared to their non-fluorinated counterparts .

Anti-inflammatory Properties

The compound's potential anti-inflammatory properties have been highlighted in various studies. Interaction studies suggest that it may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation. Further research is needed to elucidate these mechanisms fully and assess their therapeutic implications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameMolecular FormulaSimilarity Index
4-Bromo-2-(trifluoromethyl)benzoic acidC9H5BrF3O21.00
4-Bromo-3-(trifluoromethyl)benzoic acidC9H5BrF3O20.95
2-Bromo-4-(trifluoromethyl)benzoic acidC9H5BrF3O20.95
Methyl 3-bromo-5-(trifluoromethyl)benzoateC10H8BrF3O20.92

The distinct positioning of the methoxy and trifluoromethyl groups in this compound contributes to its unique chemical properties compared to similar compounds, potentially affecting its reactivity and biological interactions.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antiparasitic Efficacy : A study evaluating various analogs indicated that those with trifluoromethyl substitutions exhibited enhanced activity against P. falciparum, suggesting a promising avenue for drug development in malaria treatment .
  • Inflammation Modulation : Research has shown that compounds similar to this compound can modulate inflammatory responses in vitro, indicating potential applications in treating inflammatory diseases.

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-2-methoxy-6-(trifluoromethyl)benzoic acid?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

  • Bromination : Electrophilic bromination at the meta-position using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .
  • Methoxylation : Nucleophilic aromatic substitution (SNAr) with methanol under basic conditions (e.g., K₂CO₃) to introduce the methoxy group at the ortho-position .
  • Trifluoromethylation : Cross-coupling reactions (e.g., Cu-mediated Ullmann coupling) to install the trifluoromethyl group. Alternative methods include radical trifluoromethylation using CF₃I .
    Flow chemistry approaches, as demonstrated for analogous bromo-formylbenzoic acids, can enhance yield and reduce hazardous solvent use .

Basic: How to characterize purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) or gas chromatography (GC) for volatile derivatives .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous brominated benzoic acids (e.g., δ ~7.5–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups) .
    • Mass Spectrometry : Electron ionization (EI-MS) to confirm molecular ion peaks (e.g., [M]⁺ at m/z ≈ 313) and fragmentation patterns .
    • Quantitative ¹⁹F NMR : Certified reference materials (CRMs) for trifluoromethyl-containing compounds ensure accuracy .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:
The trifluoromethyl (-CF₃) and bromo (-Br) groups are strong electron-withdrawing groups (EWGs), directing electrophilic substitution to the para-position relative to the carboxylic acid.

  • Mechanistic Insight :
    • The -CF₃ group stabilizes intermediates in Suzuki-Miyaura coupling by resonance withdrawal, enhancing reactivity with boronic acids .
    • Bromine acts as a leaving group in Pd-catalyzed reactions, enabling sequential functionalization .
  • Experimental Design : Use Hammett σ constants (σₘ for -CF₃ = 0.43) to predict reaction rates and optimize catalyst systems (e.g., Pd(PPh₃)₄ with Cs₂CO₃) .

Advanced: How to resolve contradictions in reported melting points or purity across studies?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms.

  • Verification Steps :
    • Differential Scanning Calorimetry (DSC) : Confirm melting point consistency (e.g., mp 146–148°C for 3-Bromo-2,6-dimethoxybenzoic acid ).
    • Recrystallization : Use solvents like ethanol/water mixtures to isolate pure crystalline forms.
    • Batch Comparison : Cross-reference purity data from multiple suppliers (e.g., >95% HPLC vs. >97% GC thresholds) .

Advanced: What computational methods predict regioselectivity in derivatization reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group directs substitution to the ortho/para positions .
  • Molecular Docking : Study interactions with enzymes (e.g., leucyl-tRNA synthetase) to design bioactive analogs. The -CF₃ group enhances binding affinity via hydrophobic interactions .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Temperature : Store at 0–6°C in amber vials to avoid photodegradation of the bromo and trifluoromethyl groups .
  • Desiccation : Use vacuum-sealed containers to prevent hydrolysis of the methoxy group.
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

Advanced: How to analyze competing reaction pathways in trifluoromethylation?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation during Cu-mediated coupling .
  • Kinetic Studies : Compare rate constants for radical vs. ionic mechanisms using time-resolved spectroscopy.
  • Byproduct Identification : GC-MS analysis of reaction mixtures to detect intermediates like CF₃H or Br₂ .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods for bromine and CF₃I handling due to toxicity .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles for benzoic acid derivatives.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

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